![molecular formula C12H24O3SSi B14510881 1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol CAS No. 63161-39-7](/img/structure/B14510881.png)
1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Trimethoxysilyl)ethyl]bicyclo[221]heptane-2-thiol is a unique organosilicon compound that combines the structural features of a bicyclic heptane and a thiol group with a trimethoxysilyl functional group
Métodos De Preparación
The synthesis of 1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol typically involves the reaction of bicyclo[2.2.1]heptane derivatives with trimethoxysilane in the presence of a catalyst. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Análisis De Reacciones Químicas
1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like platinum or palladium.
Aplicaciones Científicas De Investigación
1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its ability to form strong siloxane bonds.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is explored for its potential use in drug delivery systems and as a functional group in biomolecule conjugation.
Industry: The compound is used in the production of adhesives, sealants, and surface treatments.
Mecanismo De Acción
The mechanism by which 1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol exerts its effects involves the interaction of its functional groups with various molecular targets. The trimethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. The thiol group can form disulfide bonds with other thiol-containing molecules, contributing to its reactivity and functionality in different applications .
Comparación Con Compuestos Similares
1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane, 2-ethyl-: This compound lacks the thiol and trimethoxysilyl groups, making it less reactive in certain applications.
Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-: This compound has different substituents, affecting its chemical properties and reactivity.
Bicyclo[2.2.1]heptane, 1,3,3-trimethyl-: Similar in structure but with different functional groups, leading to variations in its applications and reactivity.
Propiedades
Número CAS |
63161-39-7 |
|---|---|
Fórmula molecular |
C12H24O3SSi |
Peso molecular |
276.47 g/mol |
Nombre IUPAC |
1-(2-trimethoxysilylethyl)bicyclo[2.2.1]heptane-2-thiol |
InChI |
InChI=1S/C12H24O3SSi/c1-13-17(14-2,15-3)7-6-12-5-4-10(9-12)8-11(12)16/h10-11,16H,4-9H2,1-3H3 |
Clave InChI |
UPMWHZMJDNLLKQ-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCC12CCC(C1)CC2S)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl{3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-yl}silane](/img/structure/B14510804.png)
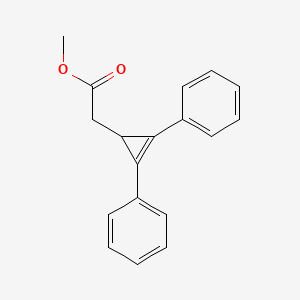

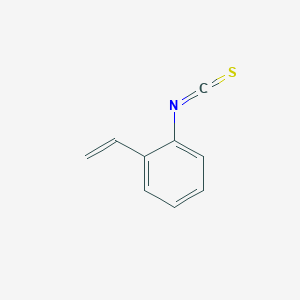
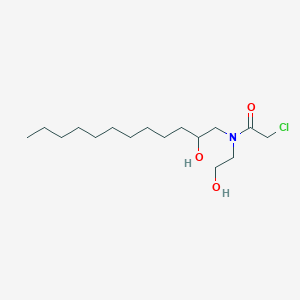
![3-[(6-Hydroxyhexyl)amino]propane-1-sulfonic acid](/img/structure/B14510837.png)
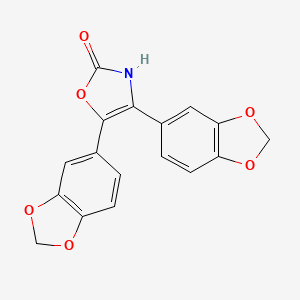

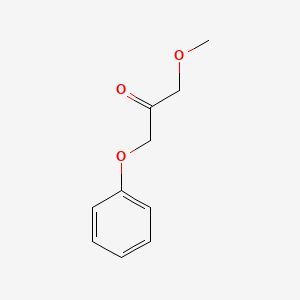

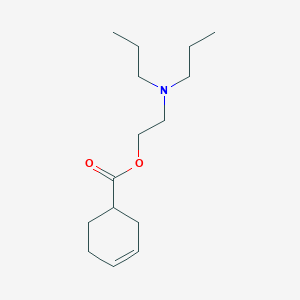
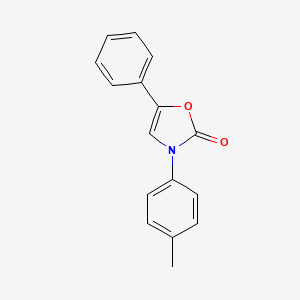
![1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14510892.png)

